molecular formula C7H6F3N3 B1467812 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile CAS No. 1049772-82-8

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile

Katalognummer: B1467812
CAS-Nummer: 1049772-82-8
Molekulargewicht: 189.14 g/mol
InChI-Schlüssel: KRSKSBSRPIBIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound characterized by an ethyl group at the N1 position, a trifluoromethyl (CF₃) group at C3, and a cyano (-CN) substituent at C2.

Eigenschaften

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c1-2-13-4-5(3-11)6(12-13)7(8,9)10/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKSBSRPIBIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their roles in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound's chemical structure is characterized by a pyrazole ring with a trifluoromethyl group and a carbonitrile functional group. Its molecular formula is C6H4F3N3C_6H_4F_3N_3, and it has a molecular weight of 195.11 g/mol.

Anticancer Activity

Research has indicated that pyrazole derivatives possess anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the inhibition of tubulin polymerization and the modulation of cell cycle progression.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)5.0Tubulin inhibition
Compound XHeLa (Cervical)12.0Apoptosis induction
Compound YMCF-7 (Breast)8.5Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Study: Inhibition of TNF-alpha Release
A study examined the effects of pyrazole derivatives on TNF-alpha release in LPS-stimulated macrophages. The results indicated that certain derivatives significantly reduced TNF-alpha levels, suggesting their potential as anti-inflammatory agents.

Antimicrobial Activity

Pyrazole compounds have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Compound AS. aureus16 µg/mL
Compound BC. albicans64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and disrupting mitotic spindle formation.
  • Cytokine Modulation : The compound may interfere with signaling pathways that regulate inflammatory responses, such as NF-kB and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Spectral Data Comparison

Compound Name Substituents (N1/C3/C4) m.p. (°C) Key Spectral Features (¹H NMR, δ) Application/Notes Reference ID
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Ethyl/CF₃/CN N/A N/A Potential agrochemical
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Methyl/CF₃/CN N/A N/A Research intermediate
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate H/CF₃/COOEt 141–142 δ 14.13 (s, NH), 8.59 (s, pyrazole H) Synthetic precursor
3-(4-Phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile H/CF₃/CN + triazole 198.2 δ 14.28 (s, NH), 9.21 (s, triazole H) Pharmaceutical candidate
Fipronil Dichlorophenyl/CF₃/CN + sulfinyl N/A N/A Insecticide

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the trifluoromethyl group at the 3-position.
  • Installation of the ethyl group at the N-1 position.
  • Incorporation of the carbonitrile group at the 4-position.

The key challenge is achieving high regioselectivity and yield while maintaining functional group compatibility.

Michael-Type Addition and Cyclization Approach

A highly selective and efficient method reported for related 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves a Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile, followed by cyclization under reflux in ethanol or fluorinated ethanol solvents. This method provides excellent regioselectivity, producing pyrazole derivatives without isomeric byproducts.

Process Overview:

  • React aryl hydrazine derivatives with (ethoxymethylene)malononitrile in ethanol or trifluoroethanol.
  • Reflux the mixture under nitrogen atmosphere for several hours (typically 0.5 to 4 hours depending on the substrate).
  • Purify the product by column chromatography.

This method yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in 47% to 93% yield with confirmed regioselectivity via NMR and mass spectrometry.

Step Reagents/Conditions Outcome
1 (Ethoxymethylene)malononitrile + Aryl hydrazine in EtOH or TFE Michael addition and cyclization
2 Reflux under nitrogen atmosphere (0.5-4 h) Formation of pyrazole ring
3 Purification by silica gel chromatography Isolated pure pyrazole derivatives

Note: For aryl hydrazine hydrochlorides, neutralization with triethylamine before reaction is necessary.

This approach, while exemplified for aryl hydrazines, is adaptable to fluorinated aryl hydrazines such as 4-(trifluoromethyl)phenylhydrazine, which is a close analog to the trifluoromethyl substituent in the target compound.

Halogenation and Diazonium Salt Intermediate Route

Another method, detailed in patent literature for related pyrazole derivatives, involves:

  • Halogenation of aminopyrazole to form 4-halogen-1-alkyl-1H-pyrazole-3-amine.
  • Conversion of the halogenated amine to a diazonium salt via reaction with sodium nitrite under acidic conditions at low temperature.
  • Coupling the diazonium salt with potassium trifluoromethyl trifluoroborate in the presence of cuprous oxide to introduce the trifluoromethyl group.
  • Subsequent functional group transformations, including Grignard reagent-mediated carbon dioxide fixation to install carboxylic acid or nitrile groups.

Process Details:

Step Reagents/Conditions Description
1 N-methyl-3-aminopyrazole + halogen in water (acidic) Formation of 4-halogen-1-methyl-1H-pyrazole-3-amine
2 Reaction with sodium nitrite (NaNO2) at -5 to 5 °C to form diazonium salt Diazonium salt intermediate
3 Coupling with potassium difluoromethyl trifluoroborate, cuprous oxide catalyst in acetonitrile at 0-50 °C Introduction of difluoromethyl group at 3-position
4 Grignard reagent treatment, CO2 fixation, quenching, recrystallization Installation of carboxylic acid or nitrile group

This method achieves high purity (HPLC 98.5%) and good yield (~88%) for related fluorinated pyrazole derivatives and can be adapted to trifluoromethyl substituents.

N-Alkylation for Ethyl Group Introduction

The ethyl group at the N-1 position can be introduced by alkylation of the pyrazole nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

Typical Conditions:

  • Base: potassium carbonate or sodium hydride.
  • Solvent: polar aprotic solvents such as DMF or DMSO.
  • Temperature: room temperature to reflux depending on reactivity.

This step is usually performed after the pyrazole ring and trifluoromethyl group are installed to avoid side reactions.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Michael Addition & Cyclization (Ethoxymethylene)malononitrile + aryl hydrazines, reflux in EtOH/TFE High regioselectivity, good yields Mostly for aryl-substituted pyrazoles
Halogenation & Diazonium Route Halogenation → diazonium salt → trifluoromethyl coupling → Grignard CO2 fixation High purity, adaptable to fluorinated groups Multi-step, requires low temp control
N-Alkylation Alkylation of pyrazole N-1 with ethyl halides Simple, well-established Requires pure pyrazole intermediate

Research Findings and Analytical Data

  • The Michael addition method produces pyrazole-4-carbonitriles with yields ranging from 47% to 93% depending on the aryl hydrazine used.
  • Spectroscopic analyses (1H, 13C, 19F NMR, COSY, HSQC, HMBC) confirm the exclusive formation of the desired regioisomer without isomeric impurities.
  • HPLC purity for halogenation/diazonium-based methods exceeds 98%, with yields around 88%.
  • The trifluoromethyl group introduction via copper-catalyzed coupling with trifluoroborate salts is efficient and mild.

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, in a related pyrazole-carbonitrile synthesis, 5-azido-1H-pyrazole-4-carbonitrile reacts with ethynylbenzene in THF/water (1:1) using CuSO₄ and sodium ascorbate at 50°C for 16 hours, yielding 66% after purification . Key factors affecting yield include:

  • Catalyst loading : 0.2 equiv CuSO₄ balances reactivity and cost.
  • Solvent system : Polar aprotic solvents (e.g., THF) enhance azide-alkyne reactivity.
  • Temperature : Elevated temperatures (50–80°C) accelerate cycloaddition but may increase side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Standard characterization includes:

  • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.3–1.5 ppm, triplet) and CF₃ (δ ~120–125 ppm in ¹³C) confirm substitution .
  • IR : The nitrile group (C≡N) shows a strong absorption at ~2240 cm⁻¹ .
  • HRMS : Exact mass (e.g., [M]+ at m/z 236.0805) validates molecular formula .
    Data conflict resolution : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (HSQC, HMBC) or compare with computational predictions (DFT calculations) .

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl and ethyl group placement in pyrazole synthesis?

Regioselectivity is governed by:

  • Electronic effects : The electron-withdrawing CF₃ group directs substitution to the meta position via inductive effects.
  • Steric factors : Bulky substituents (e.g., ethyl) favor less hindered positions. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) optimize reaction design and reduce trial-and-error experimentation?

The ICReDD framework combines quantum chemical calculations and machine learning to:

  • Predict intermediates : Identify transition states and energy barriers for pyrazole functionalization .
  • Screen conditions : Simulate solvent/catalyst effects on yield. For example, solvation models in THF show improved stabilization of azide intermediates .
  • Validate experimental data : Compare computed NMR shifts with observed spectra to resolve structural ambiguities .

Q. How should researchers address contradictions in reaction yields or purity across studies?

Systematic analysis of variables is critical:

Factor
CatalystCuSO₄ (0.2 equiv)None reported
SolventTHF/waterMethanol
Yield66%88%
Resolution : Lower yields in CuAAC may stem from competing side reactions (e.g., Glaser coupling), while azide-based routes () avoid copper entirely. Use control experiments to isolate variables.

Q. What strategies minimize byproducts (e.g., triazole isomers) during pyrazole-carbonitrile synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., using SEM or Boc groups) to direct regioselectivity .
  • Catalyst tuning : Replace Cu(I) with Ru(II) for altered cycloaddition kinetics, reducing undesired isomers .
  • Chromatography : Gradient elution (e.g., cyclohexane to ethyl acetate) effectively separates nitrile-containing byproducts .

Q. How do steric and electronic properties of substituents influence the compound’s reactivity in cross-coupling reactions?

  • CF₃ group : Enhances electrophilicity at C-4, facilitating nucleophilic aromatic substitution.
  • Ethyl group : Steric hindrance at N-1 reduces unwanted dimerization.
    Experimental validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis shows higher yields at C-4 than C-5 .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

MethodConditionsYieldPurityKey Reference
CuAACTHF/water, 50°C, 16h66%>95%
Azide displacementCH₂Cl₂, 0→50°C, 16h88%97%

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey PeaksDiagnostic Value
¹H NMRδ 1.4 (t, J=7.2 Hz, CH₂CH₃)Confirms ethyl group
¹³C NMRδ 119.8 (C≡N)Nitrile identity
IR2242 cm⁻¹ (C≡N)Rules out amide/byproducts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.